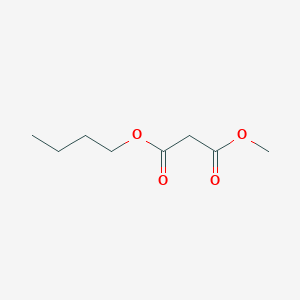

Butyl methyl propanedioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79546-83-1 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

3-O-butyl 1-O-methyl propanedioate |

InChI |

InChI=1S/C8H14O4/c1-3-4-5-12-8(10)6-7(9)11-2/h3-6H2,1-2H3 |

InChI Key |

TWHYGPFXAZAPIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and chemical properties of tert-butyl methyl malonate, an important intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The information is presented to support laboratory work and process development.

Physical and Chemical Properties

The physical characteristics of tert-butyl methyl malonate are summarized below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Boiling Point | 80 °C at 11 mmHg | [3] |

| 84 °C at 15 mmHg | ||

| 213-215 °C at atmospheric pressure | [4] | |

| Melting Point | -10 °C | |

| ~ -31 °C | [4] | |

| Density | 1.03 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.415 | [3] |

| 1.4140 to 1.4170 | [1] | |

| Flash Point | 79 °C (174.2 °F) - closed cup | [3][5] |

| Vapor Pressure | 0.004 mmHg at 25 °C | [4] |

| Solubility | Soluble in anhydrous alcohol and organic solvents such as ethers.[4] | |

| Stability | Stable at room temperature; avoid strong oxidants and high temperatures.[4] May discolor to yellow upon storage.[1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of tert-butyl methyl malonate are crucial for obtaining a high-purity product. The following protocols are based on established laboratory methods.

2.1. Synthesis of tert-Butyl Methyl Malonate via Esterification

This protocol describes the synthesis from mono-tert-butyl malonate and methanol using a hafnium(IV) chloride catalyst.[6]

-

Materials:

-

Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

-

Methanol (70 mL)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate (for elution)

-

-

Procedure:

-

To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g) and methanol (70 mL).

-

Add the hafnium(IV) chloride tetrahydrofuran complex (88 mg) to the solution.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion of the reaction, add a saturated saline solution to the mixture.

-

Extract the product with dichloromethane (3 x 70 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 50:50 mixture of n-hexane and ethyl acetate as the eluent.

-

The final product, tert-butyl methyl malonate, is obtained as a colorless oily liquid (yield: 3.0 g, 91%).[6]

-

2.2. Determination of Physical Properties

Standard laboratory techniques are employed to measure the physical properties of the synthesized compound.

-

Boiling Point Measurement:

-

The boiling point is determined under reduced pressure using vacuum distillation.

-

A sample of the purified liquid is placed in a distillation flask with a stir bar.

-

The apparatus is connected to a vacuum pump and a manometer.

-

The pressure is lowered to the desired level (e.g., 11 mmHg), and the sample is heated.

-

The temperature at which the liquid boils and condenses is recorded as the boiling point at that pressure.

-

-

Density Measurement:

-

A pycnometer (specific gravity bottle) of a known volume is tared on an analytical balance.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 25 °C) to allow for thermal equilibrium.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Refractive Index Measurement:

-

An Abbe refractometer is calibrated using a standard of known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The measurement is taken at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

-

The refractive index is read directly from the instrument's scale.

-

Synthesis Workflow

The following diagram illustrates the chemical synthesis pathway for tert-butyl methyl malonate as described in the experimental protocol.

Caption: Synthesis workflow for tert-butyl methyl malonate.

References

- 1. 339390250 [thermofisher.com]

- 2. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl methyl malonate 95 42726-73-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. chemcd.com [chemcd.com]

- 6. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]

An In-depth Technical Guide to Butyl Methyl Propanedioate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl methyl propanedioate, with a primary focus on its most prevalent isomer, tert-butyl methyl propanedioate. Due to the ambiguity of the common name, this document also addresses other isomers, including n-butyl, sec-butyl, and isothis compound. Propanedioic acid is commonly known as malonic acid; therefore, these compounds are also referred to as butyl methyl malonates.

Chemical Structure and Formula

The general chemical formula for this compound is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol . The structure consists of a propanedioate (malonate) backbone with a butyl ester group and a methyl ester group. The specific isomer is determined by the structure of the butyl group.

Molecular Formula : C₈H₁₄O₄[1]

Isomers of this compound:

-

tert-Butyl Methyl Propanedioate (tert-Butyl Methyl Malonate)

-

IUPAC Name : 3-O-tert-butyl 1-O-methyl propanedioate[1]

-

CAS Number : 42726-73-8[1]

-

Chemical Structure :

CH3-O-C-CH2-C-O-C(CH3)3 \ O

-

-

n-Butyl Methyl Propanedioate (n-Butyl Methyl Malonate)

-

IUPAC Name : 1-butyl 3-methyl propanedioate

-

Chemical Structure :

CH3-O-C-CH2-C-O-CH2CH2CH2CH3 \ O ```

-

-

Isothis compound (Isobutyl Methyl Malonate)

-

IUPAC Name : 1-isobutyl 3-methyl propanedioate

-

Chemical Structure :

CH3-O-C-CH2-C-O-CH2CH(CH3)2 \ O ```

-

-

sec-Butyl Methyl Propanedioate (sec-Butyl Methyl Malonate)

-

IUPAC Name : 1-sec-butyl 3-methyl propanedioate

-

Chemical Structure :

CH3-O-C-CH2-C-O-CH(CH3)CH2CH3 \ O ```

-

Quantitative Data

The following table summarizes the known quantitative data for tert-butyl methyl propanedioate. Data for the other isomers is less readily available and is included where found.

Property tert-Butyl Methyl Propanedioate n-Butyl Methyl Propanedioate Isothis compound sec-Butyl Methyl Propanedioate Molecular Formula C₈H₁₄O₄ C₈H₁₄O₄ C₈H₁₄O₄ C₈H₁₄O₄ Molecular Weight 174.19 g/mol [1] 174.19 g/mol 174.19 g/mol 174.19 g/mol CAS Number 42726-73-8[1] Not readily available Not readily available Not readily available Density 1.03 g/mL at 25 °C Data not available Data not available Data not available Boiling Point 80 °C at 11 mmHg Data not available Data not available Data not available Refractive Index 1.415 at 20 °C Data not available Data not available Data not available ¹H NMR (CDCl₃, δ) ~3.7 (s, 3H, OCH₃), ~3.3 (s, 2H, CH₂), ~1.4 (s, 9H, C(CH₃)₃) Data not available Data not available Data not available ¹³C NMR (CDCl₃, δ) ~167 (C=O), ~166 (C=O), ~82 (C(CH₃)₃), ~52 (OCH₃), ~43 (CH₂), ~28 (C(CH₃)₃) Data not available Data not available Data not available

Experimental Protocols

The synthesis of butyl methyl propanedioates can be achieved through standard esterification or transesterification reactions. A general and widely used method for creating substituted malonic esters is the malonic ester synthesis, which involves the alkylation of a malonate enolate. Below is a generalized protocol for the synthesis of a this compound isomer, followed by a more specific example for a related compound.

General Protocol for the Synthesis of this compound Isomers:

This protocol describes a general approach for synthesizing a specific isomer of this compound by reacting the corresponding butoxide with methyl malonyl chloride or by alkylating methyl malonate with a butyl halide.

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous methanol.

-

Formation of the Malonate Ester: To the sodium methoxide solution, add the desired malonic acid mono-butyl ester (1.0 equivalent) or, for an alternative route, add methyl malonate (1.0 equivalent).

-

Alkylation (if starting from methyl malonate): Add the appropriate butyl bromide (e.g., n-butyl bromide, isobutyl bromide, sec-butyl bromide) (1.0 equivalent) to the reaction mixture.

-

Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield the pure this compound.

Example Protocol: Synthesis of Diethyl n-butylmalonate (Adaptable for this compound):

The following is based on a literature procedure for a similar compound and can be adapted by using the appropriate starting materials.

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, 115 g (5 atoms) of clean sodium is gradually added to 2.5 L of absolute ethanol. The mixture is cooled if the reaction becomes too vigorous.

-

Addition of Diethyl Malonate: The sodium ethoxide solution is cooled to approximately 50°C, and 825 g (5.15 moles) of diethyl malonate is added slowly through the separatory funnel.

-

Alkylation: To the resulting clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction is exothermic and may require cooling.

-

Reflux: The reaction mixture is refluxed for about two hours until it is neutral to moist litmus paper.

-

Solvent Removal: The ethanol is distilled off from the reaction mixture.

-

Workup: The residue is treated with approximately 2 L of water and shaken thoroughly. The upper layer containing the crude product is separated.

-

Purification: The crude ester is purified by distillation under reduced pressure. The fraction boiling at 130–135°C/20 mm Hg is collected.

Mandatory Visualization

Diagram of the General Malonic Ester Synthesis Workflow

The following diagram illustrates the key steps in a malonic ester synthesis, a fundamental process for generating substituted propanedioates like this compound.

General workflow for malonic ester synthesis.

Biological Activity

Specific biological activities for this compound isomers are not extensively documented in publicly available literature. However, malonic acid esters, in general, are versatile building blocks in the synthesis of a wide range of biologically active molecules, including barbiturates and other pharmaceuticals. Some studies have investigated the antimicrobial and antiviral activities of more complex chalcone derivatives containing a malonate group, suggesting the potential for this chemical moiety in drug design.[1] The biological effects of simple alkyl malonates are likely related to their properties as metabolic precursors or their ability to interact with enzymatic systems. Further research is required to elucidate any specific signaling pathways or pharmacological effects of this compound and its isomers.

References

Technical Guide: tert-Butyl Methyl Malonate (CAS 42726-73-8) in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl methyl malonate (CAS 42726-73-8), a versatile reagent in organic synthesis with significant applications in the development of pharmacologically active molecules. This document outlines its chemical properties, a detailed experimental protocol for its application in the synthesis of a bioactive compound, and its relevance to a key biological signaling pathway.

Chemical Information and Properties

Tert-butyl methyl malonate is a diester of malonic acid, featuring both a tert-butyl and a methyl ester group.[1][2] This asymmetrical substitution is valuable in synthetic chemistry, allowing for selective transformations of one ester group over the other.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 42726-73-8 | [2] |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 80 °C at 11 mmHg | [3] |

| Density | 1.03 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.415 | [3] |

| InChI Key | XPSYZCWYRWHVCC-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)CC(=O)OC(C)(C)C | [3] |

Chemical Identification

| Identifier | Value | Reference |

| EC Number | 255-919-1 | [2] |

| Beilstein/REAXYS Number | 1772136 | [3] |

| MDL Number | MFCD00042856 | [3] |

| PubChem CID | 2733872 | [4] |

Role in the Synthesis of Bioactive Molecules

While tert-butyl methyl malonate itself does not exhibit direct biological activity, it is a crucial building block in the synthesis of compounds with therapeutic potential. Its utility is prominently demonstrated in the synthesis of enzyme inhibitors. Malonate esters, in general, are precursors for the synthesis of a wide range of pharmaceuticals.[5]

A significant application of malonate derivatives is in the synthesis of inhibitors for ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[6][7] Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various diseases, including cancer.[4][8] Therefore, ODC is a validated target for drug development.

One such inhibitor synthesized using a malonate derivative is (E)-alpha-(Difluoromethyl)dehydroornithine.[9] This compound has been shown to be a potent enzyme-activated irreversible inhibitor of ODC.[9] The following section provides a detailed experimental protocol adapted from the synthesis of similar ODC inhibitors.

Experimental Protocol: Synthesis of an Ornithine Decarboxylase Inhibitor Precursor

This protocol details the synthesis of a key intermediate, ethyl tert-butyl 2-(difluoromethyl)-2-(2-propenyl)malonate, which is a precursor to (E)-alpha-(Difluoromethyl)dehydroornithine, a potent ODC inhibitor.[9] This multi-step synthesis showcases the application of malonate chemistry in the construction of complex, biologically active molecules.

Step 1: Alkylation of Ethyl tert-butyl malonate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl tert-butyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

-

Alkylation: After stirring for 30 minutes at -78 °C, add allyl bromide (1.2 eq) dropwise via the dropping funnel.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl tert-butyl 2-allylmalonate.

Step 2: Difluoromethylation

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ethyl tert-butyl 2-allylmalonate (1.0 eq) from the previous step in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.2 eq in THF) dropwise.

-

Difluoromethylation: After stirring for 1 hour at -78 °C, bubble difluoromethane gas through the solution for 30 minutes.

-

Reaction Progression: Slowly warm the reaction mixture to room temperature and stir for 4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, ethyl tert-butyl 2-(difluoromethyl)-2-(2-propenyl)malonate, is purified by silica gel chromatography.

Caption: Synthetic workflow for the preparation of an ODC inhibitor precursor.

Biological Context: The Polyamine Biosynthesis Pathway

The product of the synthesis described above is a precursor to an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[2] This pathway is crucial for cell proliferation and is often upregulated in cancer.[8][10]

The pathway begins with the amino acid ornithine, which is decarboxylated by ODC to produce putrescine.[2] Putrescine is then converted to spermidine and subsequently to spermine through the action of spermidine synthase and spermine synthase, respectively.[3] These polyamines play a vital role in stabilizing DNA and RNA structures and are essential for cell growth.[10]

By inhibiting ODC, the production of polyamines is blocked, leading to a cytostatic effect on rapidly dividing cells.[7] This makes ODC an attractive target for the development of anticancer drugs.

Caption: The polyamine biosynthesis pathway and the site of inhibition by ODC inhibitors.

Conclusion

Tert-butyl methyl malonate is a valuable synthetic intermediate with demonstrated utility in the synthesis of potent enzyme inhibitors. Its application in the preparation of ornithine decarboxylase inhibitors highlights its importance in medicinal chemistry and drug discovery. The detailed synthetic protocol and the biological context provided in this guide underscore the significance of this compound for researchers and scientists in the field of drug development. The continued exploration of malonate derivatives in organic synthesis is expected to yield novel therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 9. alpha-(Fluoromethyl)dehydroornithine and alpha-(fluoromethyl)dehydroputrescine analogues as irreversible inhibitors of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Preparation of Tert-butyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl methyl malonate is a valuable heterobifunctional reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. Its distinct ester groups—the sterically hindered tert-butyl ester and the more reactive methyl ester—allow for selective chemical manipulations. The tert-butyl group can serve as a bulky protecting group, readily removed under acidic conditions, while the methyl ester can be hydrolyzed or otherwise modified under orthogonal conditions. This differential reactivity makes it a key building block for the synthesis of complex molecules, particularly in the creation of β-keto esters and substituted acetic acids. This guide details the most effective and commonly employed synthetic routes for its preparation, providing comprehensive experimental protocols and comparative data.

Primary Synthetic Methodologies

The preparation of tert-butyl methyl malonate can be approached through several strategic routes. The most prevalent and practical methods involve either the sequential esterification of malonic acid or its derivatives, or the direct esterification of a suitable malonic acid mono-ester.

Method 1: Catalytic Esterification of Mono-tert-butyl Malonate

This direct approach involves the esterification of commercially available or pre-synthesized mono-tert-butyl malonate with methanol. The use of a catalyst is essential to drive the reaction to completion. While various catalysts can be employed, Lewis acids such as hafnium(IV) chloride have proven to be highly effective.

Experimental Protocol:

-

To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

-

To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol, 1 mol%).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion, quench the reaction by adding saturated saline solution.

-

Extract the aqueous mixture with dichloromethane (3 x 70 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to yield the final product.[1]

Method 2: Synthesis from Malonic Acid via Solid Acid Catalysis

A highly efficient and green chemistry approach utilizes a solid acid catalyst, such as Amberlyst-15, to first synthesize mono-tert-butyl malonate from malonic acid and isobutylene. The resulting mono-ester can then be esterified with methanol as described in Method 1. This method avoids the use of corrosive liquid acids and simplifies catalyst removal.

Experimental Protocol (Part A: Mono-tert-butyl malonate synthesis):

-

In a suitable pressure vessel, add malonic acid (100 g, 0.96 mol) to methyl tert-butyl ether (400 g).

-

Add 6 g of pre-treated Amberlyst-15 strong acid cation exchange resin.

-

Cool the mixture to between -20°C and -10°C.

-

Introduce isobutylene gas (53.9 g, 0.96 mol) at a controlled rate while maintaining the low temperature.

-

After the addition is complete, seal the vessel and warm the reaction to 10-30°C.

-

Maintain the reaction at this temperature with stirring for 40-60 hours.

-

After the reaction, recover the catalyst by filtration. The catalyst can be reused directly.[2]

-

Wash the filtrate with a small volume of saturated saline solution, dry the organic layer, and concentrate the solvent to obtain high-purity mono-tert-butyl malonate.[2]

The subsequent esterification with methanol can then be performed as detailed in Method 1 to yield the target compound.

Method 3: The Meldrum's Acid Route

Meldrum's acid is an excellent starting material for producing malonic acid monoesters with high regioselectivity. The reaction of Meldrum's acid with an alcohol leads to a clean ring-opening reaction. For the synthesis of tert-butyl methyl malonate, this can be envisioned as a two-step, one-pot sequence. A notable procedure involves the reaction of Meldrum's acid with tert-butanol to first generate mono-tert-butyl malonate (malonic acid mono-tert-butyl ester), which can be purified via its crystalline ammonium salt before subsequent esterification.[3]

Conceptual Protocol:

-

Step 1 (Monoester Formation): React Meldrum's acid with tert-butanol, often under reflux conditions, to yield mono-tert-butyl malonate.

-

Step 2 (Methyl Esterification): The resulting mono-ester is then subjected to standard esterification conditions with methanol, typically using an acid catalyst (e.g., H₂SO₄, HCl, or as in Method 1) to afford tert-butyl methyl malonate.

Quantitative Data Summary

The efficiency of the synthetic routes can be compared based on reported yields and reaction conditions. The following table summarizes key quantitative data for the preparation of tert-butyl malonate intermediates and the final product.

| Method | Starting Materials | Key Reagents / Catalyst | Temp. | Time | Yield | Reference |

| Esterification | Mono-tert-butyl malonate, Methanol | Hafnium(IV) chloride THF complex | Room Temp. | 48 h | 91% | ChemicalBook[1] |

| Solid Acid Catalysis (Monoester Step) | Malonic acid, Isobutylene | Amberlyst-15 resin, MTBE | 10-30°C | 40-60 h | 97% | Google Patents, CN114940648A[2] |

| Acid Catalysis (Di-ester Formation) | Malonic acid, Isobutylene | Conc. H₂SO₄, Ether | Room Temp. | ~12 h | 58-60%* | Organic Syntheses (for Di-tert-butyl)[4] |

| Acid Catalysis (Mixed Ester Formation) | Monoethyl malonate, Isobutylene | Conc. H₂SO₄, Ether | Room Temp. | ~12 h | 73-77%** | Organic Syntheses (for Ethyl tert-butyl)[5] |

*Yield for the formation of di-tert-butyl malonate, indicating the feasibility of the tert-butylation reaction. **Yield for the analogous ethyl tert-butyl malonate, suggesting high efficiency for the tert-butylation of a mono-alkyl malonate.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of tert-butyl methyl malonate starting from mono-tert-butyl malonate, as detailed in Method 1.

Caption: Workflow for the Hafnium-catalyzed synthesis of tert-butyl methyl malonate.

References

- 1. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]

- 2. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and density of tert-butyl methyl malonate

An In-depth Technical Guide to Tert-Butyl Methyl Malonate

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to tert-butyl methyl malonate, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

The fundamental physical and chemical characteristics of tert-butyl methyl malonate are summarized below. These properties are crucial for its handling, application in synthetic protocols, and for the development of analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |

| Molecular Weight | 174.19 g/mol | [1][2][3] |

| Density | 1.03 g/mL at 25 °C | [4][5][6] |

| Appearance | Colorless liquid | [4][6] |

| Boiling Point | 80 °C at 11 mmHg | [6] |

| Refractive Index | n20/D 1.415 | [6] |

| Flash Point | 79 °C (closed cup) | |

| Solubility | Soluble in anhydrous alcohol and organic solvents like ethers. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of tert-butyl methyl malonate are outlined in this section.

Synthesis of Tert-Butyl Methyl Malonate

A common laboratory-scale synthesis involves the esterification of mono-tert-butyl malonate with methanol, catalyzed by a hafnium(IV) chloride tetrahydrofuran complex.[6]

Materials:

-

Mono-tert-butyl malonate

-

Methanol (MeOH)

-

Hafnium(IV) chloride tetrahydrofuran complex (1:2)

-

Dichloromethane (CH₂Cl₂)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate

Procedure:

-

To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

-

To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion of the reaction, add saturated saline solution to the mixture.

-

Extract the product with dichloromethane (3 x 70 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an eluent of n-hexane/ethyl acetate (50:50) to yield tert-butyl methyl malonate as a colorless oily liquid.[6]

Characterization: The final product can be characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 3.74 (s, 3H), 3.30 (s, 2H), 1.47 (s, 9H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9.[6]

-

High-Resolution Mass Spectrometry (HR-FAB MS): m/z calculated for C₈H₁₅O₄ [M+H]⁺ 175.0883, found 175.0875.[6]

Determination of Density

The density of liquid tert-butyl methyl malonate can be determined using a pycnometer.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Temperature-controlled water bath

-

Tert-butyl methyl malonate sample

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until the water level in the capillary remains constant.

-

Carefully wipe the outside of the pycnometer dry and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the tert-butyl methyl malonate sample and repeat step 2 at the same temperature.

-

Wipe the outside of the pycnometer dry and weigh it (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the experimental temperature.

Visualizations

The following diagrams illustrate key processes related to tert-butyl methyl malonate.

Caption: Synthesis workflow for tert-butyl methyl malonate.

Caption: Experimental workflow for density determination.

References

A Technical Guide to the Solubility of Butyl Methyl Propanedioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility of Malonic Esters

Butyl methyl propanedioate, a diester of malonic acid, belongs to a class of compounds widely utilized as intermediates in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. The solubility of these esters in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization and chromatography, and the formulation of final products.

The principle of "like dissolves like" is the primary determinant of solubility for malonic esters. The polarity of the solvent relative to the solute dictates the extent of dissolution. Malonic acid itself, being a polar dicarboxylic acid, is soluble in polar solvents like water and alcohols[1]. However, the esterification of its carboxyl groups with butyl and methyl groups in this compound significantly increases its nonpolar character. Consequently, it is expected to exhibit higher solubility in nonpolar and moderately polar organic solvents and lower solubility in highly polar solvents like water.

Inferred Solubility Profile of this compound

In the absence of specific experimental data for this compound, this section presents solubility data for the parent compound, malonic acid, and a related diester, to provide an informed estimation of its solubility behavior. The transition from a dicarboxylic acid to a diester dramatically alters the solubility profile.

Table 1: Solubility of Malonic Acid and Related Compounds in Various Solvents

| Compound/Solute | Solvent | Temperature (°C) | Solubility |

| Malonic Acid | Water | 25 | 763 g/L[2][3] |

| Malonic Acid | Methanol | Not Specified | Soluble[1] |

| Malonic Acid | Ethanol | 30 | Mole Fraction: ~0.18[4] |

| Malonic Acid | Acetonitrile | 30 | Mole Fraction: ~0.04[4] |

| Malonic Acid | 1,4-Dioxane | 30 | Mole Fraction: ~0.15[4] |

| Malonic Acid | Tetrahydrofuran (THF) | 30 | Mole Fraction: ~0.22[4] |

| Malonic Acid | Hexane | Not Specified | Insoluble[1] |

Note: The data for malonic acid illustrates the high solubility in polar solvents. It is anticipated that this compound would show an inverse trend, with higher solubility in less polar solvents.

Based on the structure of this compound, it is predicted to be readily soluble in a range of common organic solvents, including but not limited to:

-

Alcohols (e.g., ethanol, methanol, isopropanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

Aromatic Hydrocarbons (e.g., toluene, benzene)

-

Halogenated Solvents (e.g., dichloromethane, chloroform)

Its solubility is expected to be lower in highly nonpolar solvents like hexane and very low in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method[5]. This procedure involves equilibrating an excess amount of the solute in the solvent of interest over a specified period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The excess solute should be visually apparent to ensure a saturated solution is achieved.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solute to settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure as a diester of malonic acid allows for reliable predictions of its solubility behavior. It is expected to be highly soluble in a wide array of common organic solvents and poorly soluble in water. For applications requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a robust framework for experimental determination. This information is crucial for optimizing synthetic routes, developing effective purification techniques, and formulating products in the pharmaceutical and chemical industries.

References

Navigating the Safety Landscape of Tert-butyl Methyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl methyl malonate is a valuable reagent in organic synthesis, frequently employed in the creation of complex molecular architectures essential for pharmaceutical development and other chemical industries. As with any chemical substance, a thorough understanding of its hazard profile and safety protocols is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data for tert-butyl methyl malonate, consolidating available information to facilitate safe handling and use.

Physicochemical and Hazard Identification

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. Tert-butyl methyl malonate is a combustible liquid with a distinct set of characteristics that inform its handling and storage requirements.

| Property | Value | Citation |

| Molecular Formula | C8H14O4 | [1][2][3] |

| Molecular Weight | 174.2 g/mol | [1][3] |

| CAS Number | 42726-73-8 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | Approximately 1.030 g/mL at 25°C | [1] |

| Boiling Point | 80°C at 11 mmHg | |

| Flash Point | 79°C / 174.2°F (closed cup) | [1] |

| Refractive Index | n20/D 1.415 | |

| Solubility | Soluble in anhydrous alcohol and organic solvents like ethers. Information on water solubility is not readily available. | [2] |

| Stability | Stable under normal conditions. Material may darken in color during storage. | [1] |

GHS Hazard Classification and Precautionary Statements

Tert-butyl methyl malonate is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its combustibility and its irritant properties.

| Hazard Class | Category | Hazard Statement | Citation |

| Flammable Liquids | 4 | H227: Combustible liquid | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3] |

The following diagram illustrates the logical relationship between the hazards associated with tert-butyl methyl malonate.

Toxicological Data: A Noteworthy Gap

A critical aspect of this technical guide is to highlight the current limitations in the available toxicological data for tert-butyl methyl malonate. Safety Data Sheets explicitly state that no acute toxicity information is available for this product and that the toxicological properties have not been fully investigated.[1] This signifies a lack of comprehensive experimental studies on parameters such as:

-

Acute oral, dermal, and inhalation toxicity (LD50/LC50)

-

Chronic toxicity

-

Carcinogenicity

-

Mutagenicity

-

Teratogenicity

-

Reproductive toxicity

This absence of data underscores the importance of handling tert-butyl methyl malonate with a high degree of caution, assuming a higher level of risk until more definitive toxicological studies are conducted and published.

Safe Handling and Experimental Protocols

Given the known hazards and the gaps in toxicological data, a conservative approach to handling is essential. The following workflow outlines the key steps for the safe use of tert-butyl methyl malonate in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are non-negotiable when handling tert-butyl methyl malonate.

| Protection Type | Recommended PPE | Citation |

| Eye/Face | Safety glasses with side-shields or goggles. Face shield where splashing is possible. | [1][4] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed to prevent skin contact. | [1][4] |

| Respiratory | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator may be necessary. | [1] |

Engineering Controls

-

Ventilation: Always handle tert-butyl methyl malonate in a chemical fume hood to minimize inhalation exposure.[1]

-

Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition.[1] Use of explosion-proof electrical equipment is recommended.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol | Citation |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. | [1][4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [1][4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention. | [1] |

Spillage and Disposal

-

Spill Response: In case of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

Tert-butyl methyl malonate is a valuable synthetic tool, but its use demands a comprehensive understanding of its associated hazards. While it is classified as a combustible liquid and an irritant to the skin, eyes, and respiratory tract, the most significant safety consideration is the lack of detailed toxicological data. This necessitates a cautious and proactive approach to safety, emphasizing the consistent use of appropriate personal protective equipment, robust engineering controls, and strict adherence to safe handling protocols. By integrating the information in this guide into their laboratory safety practices, researchers can mitigate risks and ensure a safe environment for scientific discovery and innovation.

References

An In-Depth Technical Guide to the Core Reactivity of Malonic Esters

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic esters are pivotal reagents in organic synthesis, prized for the reactivity of the α-carbon situated between two carbonyl groups. This unique structural motif imparts significant acidity, facilitating the formation of a resonance-stabilized enolate that serves as a versatile nucleophile for carbon-carbon bond formation. This guide provides a comprehensive examination of the fundamental reactivity of malonic esters, with a focus on asymmetrically substituted variants such as butyl methyl propanedioate. Key transformations, including the malonic ester synthesis (alkylation and decarboxylation), Michael additions, and Knoevenagel condensations, are detailed. The discussion is supported by structured data, detailed experimental protocols, and logical diagrams to provide a thorough resource for professionals in chemical research and drug development.

Core Reactivity: The Acidic α-Carbon

The synthetic utility of malonic esters stems from the high acidity of the methylene protons located on the carbon alpha to both carbonyl groups.[1][2] The electron-withdrawing nature of the two adjacent ester functionalities significantly stabilizes the resulting carbanion (enolate) through resonance, delocalizing the negative charge onto the oxygen atoms.

This enhanced acidity is reflected in the compound's pKa value. For instance, diethyl malonate, a common symmetric malonic ester, has a pKa of approximately 13, making it substantially more acidic than typical esters and allowing for nearly quantitative deprotonation by common alkoxide bases like sodium ethoxide (NaOEt).[3][4] The reaction strongly favors the formation of the enolate, which is the key reactive intermediate in most malonic ester reactions.[3]

Data Summary: Acidity

| Compound | pKa | Comments |

| Diethyl Malonate | ~13[4] | Sufficiently acidic for deprotonation with alkoxides. |

| Ethanol (Conjugate Acid of Ethoxide) | ~16[3] | The pKa difference ensures the equilibrium favors enolate formation. |

A critical consideration is the choice of base. To prevent transesterification, the alkoxide base should match the alcohol portion of the ester groups.[1][2] For an asymmetric ester like this compound, using either sodium methoxide or sodium butoxide could potentially lead to a mixture of ester products. In such cases, a non-nucleophilic base like sodium hydride (NaH) is often preferred.

Key Synthetic Transformations

The nucleophilic enolate derived from a malonic ester can participate in a variety of powerful C-C bond-forming reactions.

Malonic Ester Synthesis: Alkylation and Decarboxylation

The most classic application is the malonic ester synthesis, which transforms an alkyl halide into a carboxylic acid with two additional carbon atoms.[5] The process involves three main stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.[6]

Alkylation: The enolate attacks an alkyl halide (typically primary or methyl) in an SN2 reaction.[7] A major drawback is the potential for dialkylation, as the mono-alkylated product still possesses one acidic proton.[1] This can be controlled by reaction conditions or stoichiometry.

Hydrolysis and Decarboxylation: The substituted malonic ester is hydrolyzed to a malonic acid derivative under acidic or basic conditions.[3] Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid.[1]

For an asymmetric ester like this compound, hydrolysis will produce a mixture of butanol and methanol alongside the substituted malonic acid. Selective monohydrolysis of one ester group over the other is challenging but can sometimes be achieved under carefully controlled enzymatic or chemical conditions.[8][9]

Data Summary: Malonic Ester Synthesis

| Reaction Step | Reagents | Typical Yields | Notes |

| Alkylation | NaH or NaOR, Alkyl Halide (R-X) | 70-90% | Yields are highest for primary and methyl halides. Dialkylation is a common side reaction.[1] |

| Hydrolysis & Decarboxylation | H₃O⁺, heat; or 1. NaOH, H₂O, heat 2. H₃O⁺ | >90% | The decarboxylation step is typically very efficient upon heating. |

Experimental Protocol: Synthesis of Methylpropylmalonic Acid

This protocol is adapted from a procedure for the synthesis of ethyl methylmalonate and subsequent hydrolysis.

Part A: Alkylation of Diethyl Malonate with Propyl Bromide

-

Setup: A 500-mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Reagents: In the flask, place 23 g (1.0 g-atom) of sodium in 250 mL of absolute ethanol. After the sodium has completely reacted to form sodium ethoxide, add 160 g (1.0 mole) of diethyl malonate via the dropping funnel.

-

Alkylation: Gently heat the mixture to reflux on a water bath. Add 123 g (1.0 mole) of 1-bromopropane dropwise over 2-3 hours. Continue refluxing until the mixture is neutral to moist litmus paper (approx. 4-6 hours).

-

Workup: Distill off the ethanol on a steam bath. Add 200 mL of water to the residue to dissolve the sodium bromide. Separate the ester layer, wash it with water, dry over anhydrous calcium chloride, and distill under reduced pressure. The diethyl propylmalonate fraction is collected.

Part B: Hydrolysis and Decarboxylation

-

Hydrolysis: The diethyl propylmalonate (0.5 mole) is refluxed with a solution of 100 g of potassium hydroxide in 100 mL of water for 4 hours, until the ester layer disappears.

-

Isolation: Distill off the ethanol. Cool the remaining solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the evolution of carbon dioxide ceases.

-

Purification: Extract the resulting methylpropylmalonic acid with ether. Dry the ethereal solution with anhydrous sodium sulfate, remove the ether by distillation, and purify the final product by vacuum distillation or recrystallization.

Michael Addition (Conjugate Addition)

Malonic ester enolates are "soft" nucleophiles and are excellent donors for Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[10][11] This reaction is a powerful method for forming 1,5-dicarbonyl compounds.[12]

Data Summary: Michael Addition

| Michael Donor | Michael Acceptor | Catalyst/Base | Typical Yields |

| Diethyl Malonate | Benzalacetophenone | K₂CO₃ / Chiral PTC | 87-90%[13] |

| Dimethyl Malonate | Chalcones | (R,R)-DPEN / Acid | 61-99%[14] |

| Diethyl Malonate | Mesityl Oxide | NaOEt | Forms Dimedone after intramolecular cyclization.[11] |

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

This protocol is a general representation based on literature procedures.[15]

-

Setup: To a dry 50-mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol) and a suitable catalyst (e.g., 10 mol% of a chiral amine or phase-transfer catalyst).

-

Reagents: Add an appropriate solvent (e.g., 5 mL of toluene). To this solution, add diethyl malonate (1.2 mmol). If a solid base like K₂CO₃ is used, it is added at this stage.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the substrates and catalyst.

-

Workup: Upon completion, quench the reaction with dilute aqueous HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Michael adduct.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound, such as a malonic ester, and an aldehyde or ketone, typically catalyzed by a weak base (e.g., an amine like piperidine).[16][17] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[16]

This reaction is highly valuable for synthesizing substituted alkenes and is a cornerstone in the production of various fine chemicals and pharmaceuticals. The removal of water, often by azeotropic distillation, can be used to drive the reaction equilibrium toward the product.[17]

Data Summary: Knoevenagel Condensation

| Aldehyde | Malonic Ester | Catalyst | Solvent | Yield |

| Benzaldehyde | Diethyl Malonate | Piperidine / Benzoic Acid | Benzene (reflux) | 89-91%[18] |

| Isovaleraldehyde | Diethyl Malonate | Immobilized Gelatine | DMSO | 85-89%[19] |

| Various Aldehydes | Diethyl Malonate | Immobilized BSA | DMSO | 85-89%[20] |

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate

This protocol is adapted from a procedure in Organic Syntheses.[18]

-

Setup: A 500-mL round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.

-

Reagents: Charge the flask with 106 g (1.0 mole) of benzaldehyde (containing a small amount of benzoic acid is beneficial), 160 g (1.0 mole) of diethyl malonate, 5 mL of piperidine, and 200 mL of benzene.

-

Reaction: Heat the mixture to a vigorous reflux using an oil bath. Water will begin to collect in the Dean-Stark trap. Continue the reflux for 10-15 hours, or until no more water is collected.

-

Workup: Cool the reaction mixture and dilute with 100 mL of benzene. Wash the solution sequentially with two 100-mL portions of water, two 100-mL portions of 1 N HCl, and finally with 100 mL of saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the benzene under reduced pressure. Distill the residue under vacuum to yield the colorless product, diethyl benzalmalonate.[18]

Conclusion

Malonic esters, including asymmetrically substituted variants like this compound, are foundational building blocks in modern organic synthesis. Their reactivity is dominated by the acidic α-protons, which enables the formation of a highly nucleophilic enolate. This intermediate is central to a suite of powerful transformations, including alkylation, conjugate addition, and condensation reactions. A thorough understanding of these core principles, reaction conditions, and experimental procedures is essential for researchers aiming to construct complex molecular architectures for applications in materials science, agrochemicals, and particularly, drug development.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Ch21: Malonic esters [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 20. researchgate.net [researchgate.net]

Navigating the Safe Handling and Storage of Tert-Butyl Methyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl methyl malonate is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical and chemical industries for the creation of complex molecules. Its effective utilization hinges on a thorough understanding of its properties and the implementation of rigorous storage and handling protocols to ensure laboratory safety and maintain chemical integrity. This guide provides an in-depth overview of the essential procedures for the safe management of tert-butyl methyl malonate.

Physicochemical and Safety Data at a Glance

Proper storage and handling practices are directly informed by the physicochemical and toxicological properties of a substance. The following tables summarize key quantitative data for tert-butyl methyl malonate, facilitating a quick assessment of its characteristics.

| Physical Properties | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 80 °C at 11 mmHg[1][2][3] |

| Melting Point | Approximately -10 °C to -31 °C[1][2][4] |

| Density | Approximately 1.03 g/mL at 25 °C[1][2][3] |

| Refractive Index | n20/D 1.415 (lit.)[1][2][3] |

| Safety and Hazard Data | Value |

| Flash Point | 79 °C / 174.2 °F (closed cup)[5] |

| GHS Classification | Combustible liquid[2][5] |

| Incompatible Materials | Strong oxidizing agents[5] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂)[5] |

Core Storage and Handling Protocols

Adherence to standardized procedures is paramount when working with tert-butyl methyl malonate to mitigate risks and preserve its quality. The following sections detail the recommended protocols for storage and handling.

Storage Procedures

The primary objective of proper storage is to prevent degradation, contamination, and the creation of hazardous situations.

-

Temperature and Environment: Store in a cool, dry, and well-ventilated place.[5][6][7] A recommended storage temperature is below 15°C in a dark location. Keep containers tightly closed to prevent exposure to moisture.[6][8]

-

Container Requirements: Utilize suitable, tightly sealed containers for storage.[5][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other hot surfaces.[5][6] "No smoking" policies should be strictly enforced in storage areas.[5][6]

-

Incompatibilities: Store separately from strong oxidizing agents.[5]

It has been noted that the material may darken in color during storage.[5]

Handling Procedures

Safe handling practices minimize exposure and prevent accidents.

-

Ventilation: Use in a well-ventilated area.[5][8] If vapors or aerosols are generated, respiratory protection is required.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Wash hands thoroughly after handling.[6][7]

-

Fire Prevention: Take precautionary measures against static discharge.[6] Use non-sparking tools.[6][8]

-

Spill Management: In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel, acid binder) and place in a suitable, closed container for disposal.[5] Remove all sources of ignition.[5]

Visualizing Safe Handling and Chemical Incompatibilities

To further clarify the necessary precautions, the following diagrams illustrate the logical workflow for handling tert-butyl methyl malonate and its key chemical incompatibilities.

Caption: Logical workflow for the safe handling of tert-butyl methyl malonate.

Caption: Key chemical incompatibilities for tert-butyl methyl malonate.

References

- 1. chembk.com [chembk.com]

- 2. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]

- 3. tert-butyl methyl malonate [chembk.com]

- 4. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to Butyl Methyl Propanedioate and Its Core Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl methyl propanedioate, a versatile reagent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. This document details its key synonyms, physicochemical properties, experimental protocols for its use, and visual representations of synthetic pathways.

Key Synonyms and Identification

This compound is known in the scientific literature under several synonyms. The most prevalent of these is tert-Butyl methyl malonate . Understanding these synonyms is crucial for conducting thorough literature searches and identifying relevant research.

| Synonym | CAS Number | Molecular Formula | Source |

| tert-Butyl methyl malonate | 42726-73-8 | C₈H₁₄O₄ | [1] |

| 3-O-tert-butyl 1-O-methyl propanedioate | 42726-73-8 | C₈H₁₄O₄ | [1] |

| Malonic acid tert-butyl methyl ester | 42726-73-8 | C₈H₁₄O₄ | |

| 1-tert-Butyl 3-methyl propanedioate | 42726-73-8 | C₈H₁₄O₄ | |

| Propanedioic acid, 1-(1,1-dimethylethyl) 3-methyl ester | 42726-73-8 | C₈H₁₄O₄ |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of tert-Butyl methyl malonate is presented below, compiled from various sources. This data is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | [1] |

| Density | 1.03 g/mL at 25 °C | [2] |

| Boiling Point | 80 °C at 11 mmHg | [2] |

| Melting Point | -10 °C | [3] |

| Flash Point | 175 °F (79.4 °C) | [2] |

| Refractive Index (n20/D) | 1.415 | [2] |

| Solubility | Soluble in anhydrous alcohol and organic solvents like ethers. | [2] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| ¹H NMR | δ 3.83 (s, 3H), 1.51 (s, 9H) in CDCl₃ | [4] |

Experimental Protocols in Organic Synthesis

tert-Butyl methyl malonate is a key building block in the synthesis of a variety of complex molecules, including intermediates for bioactive compounds and natural products. Below are detailed methodologies for some of its key applications.

This protocol describes the use of tert-Butyl methyl malonate in an enantioselective conjugate addition reaction, a key step in the synthesis of (-)-yohimbine.[5]

-

Reaction: Enantioselective conjugate addition of tert-butyl methyl malonate to o-nitrobenzaldehyde derivative.

-

Reactants:

-

Aldehyde 35 (derived from o-nitrobenzaldehyde)

-

tert-Butyl methyl malonate

-

Hayashi-Jørgensen catalyst (catalyst 36)

-

-

Procedure:

-

To a solution of aldehyde 35, add tert-butyl methyl malonate.

-

Introduce the Hayashi-Jørgensen catalyst 36 to the reaction mixture.

-

Stir the reaction until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Results: The desired product (37) was obtained in a 76% yield with a high enantiomeric ratio (98:2 er).[5]

This protocol outlines the synthesis of a malonate intermediate used in the development of novel GPR88 agonists.[6]

-

Reaction: Copper-catalyzed reaction of an aryl iodide with tert-butyl methyl malonate.

-

Reactants:

-

p-iodophenyl ether (48)

-

tert-Butyl methyl malonate

-

Sodium hydride (NaH)

-

Copper(I) bromide (CuBr)

-

Hexamethylphosphoramide (HMPA)

-

Anhydrous dioxane

-

-

Procedure:

-

Suspend sodium hydride (60%, 208 mg, 6.25 mmol) in anhydrous dioxane (30 mL).

-

Add HMPA (1.2 mL) and tert-butyl methyl malonate (907 mg, 5.20 mmol) to the suspension.

-

Stir the mixture at room temperature for 1 hour.

-

Add copper(I) bromide (896 mg, 6.25 mmol) and the p-iodophenyl ether (48) (1.9 g, 6.25 mmol) to the resulting mixture.

-

Reflux the mixture under a nitrogen atmosphere for 3 hours.

-

After cooling to room temperature, proceed with workup and purification.

-

-

Results: This reaction yields the malonate intermediate (49), a precursor to a series of GPR88 agonists.[6]

This protocol details the synthesis of a diazomalonate derivative from tert-butyl methyl malonate, which is a versatile intermediate for further synthetic transformations.[4]

-

Reaction: Diazo transfer reaction with tert-butyl methyl malonate.

-

Reactants:

-

tert-Butyl methyl malonate (300 mg, 1.72 mmol)

-

Tosyl azide (374 mg, 1.89 mmol)

-

Triethylamine (0.3 mL, 2.15 mmol)

-

Acetonitrile (ACN)

-

-

Procedure:

-

To a solution of tosyl azide and triethylamine in acetonitrile (1.72 mL, 1 M) at 0 °C, add a solution of tert-butyl methyl malonate in acetonitrile (1.72 mL, 1 M).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude mixture by column chromatography on silica gel (eluent: 3–7% EtOAc in PE).

-

-

Results: 1-(tert-butyl) 3-methyl 2-diazomalonate was obtained as a light yellow oil in 81% yield (279 mg).[4]

Mandatory Visualizations: Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Enantioselective conjugate addition workflow.

Caption: Synthesis of a GPR88 agonist intermediate.

Caption: Synthesis of a diazomalonate intermediate.

Conclusion

This compound, predominantly known as tert-butyl methyl malonate, is a cornerstone reagent for introducing malonate moieties in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery and development, where it serves as a versatile building block for creating chiral centers and functionalized intermediates. The experimental protocols and data presented in this guide underscore its importance and provide a foundational resource for researchers and scientists in the pharmaceutical industry. The continued exploration of its reactivity will undoubtedly lead to novel synthetic strategies and the discovery of new therapeutic agents.

References

- 1. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with Butyl Methyl Propanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. This document provides a detailed experimental protocol for the Knoevenagel condensation utilizing butyl methyl propanedioate as the active methylene compound. The protocol outlines the reaction of this compound with a representative aldehyde, detailing the necessary reagents, conditions, and work-up procedures. Furthermore, this document includes a summary of typical reaction parameters and expected outcomes in tabular format for easy reference, along with diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a substituted alkene.[1] The reaction is typically catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone.[1][2] this compound, a malonic acid ester, serves as an excellent active methylene compound due to the electron-withdrawing nature of the two ester groups, which increases the acidity of the methylene protons.[1] This protocol provides a generalized yet detailed procedure applicable to a range of aldehydes for the synthesis of various substituted alkenes, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Data Presentation

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Example Amount |

| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1.0 eq | 1.06 g (10 mmol) |

| This compound | C₈H₁₄O₄ | 174.19 | 1.0 - 1.2 eq | 1.74 g (10 mmol) |

| Catalyst (e.g., Piperidine) | C₅H₁₁N | 85.15 | 0.1 - 0.2 eq | 0.085 g (1 mmol) |

| Solvent (e.g., Toluene) | C₇H₈ | 92.14 | - | 50 mL |

Table 2: Reaction Conditions and Expected Outcomes

| Parameter | Condition | Expected Outcome |

| Temperature | 80 - 120 °C (Reflux) | Completion within 4-8 hours |

| Reaction Time | 4 - 8 hours | High conversion of starting materials |

| Catalyst | Piperidine, Pyrrolidine, or other amine bases | Efficient catalysis of the condensation |

| Solvent | Toluene, Hexane, or Ethanol | Azeotropic removal of water with Toluene/Hexane |

| Product Yield | 70 - 90% (Isolated) | Varies with aldehyde substrate |

| Product Purity | >95% after purification | Achievable by recrystallization or chromatography |

Experimental Protocol

Materials and Reagents

-

Aldehyde (e.g., Benzaldehyde)

-

This compound

-

Piperidine (or other suitable amine catalyst)

-

Toluene (or other suitable solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Hydrochloric Acid (1 M solution)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (Brine) solution

-

Ethyl acetate

-

Hexane

-

Deionized Water

Equipment

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), this compound (1.0-1.2 eq), and toluene (50 mL).

-

Addition of Catalyst: Add the amine catalyst, such as piperidine (0.1-0.2 eq), to the reaction mixture.

-

Reaction Execution: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux (approximately 110-120°C for toluene) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).[2]

-

Reaction Work-up: Once the reaction is complete (typically after 4-8 hours, when water formation ceases), allow the mixture to cool to room temperature.

-

Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure α,β-unsaturated product.

Mandatory Visualizations

Caption: Mechanism of the Knoevenagel Condensation.

Caption: Experimental Workflow for Knoevenagel Condensation.

References

Application of Tert-butyl Methyl Malonate in the Synthesis of Chiral Pharmaceutical Intermediates

Abstract:

This document provides detailed application notes and protocols for the use of tert-butyl methyl malonate and its derivatives in the synthesis of chiral pharmaceutical intermediates. The focus is on the enantioselective α-alkylation of malonates to produce versatile chiral building blocks containing a quaternary carbon center. These intermediates are of significant interest in drug discovery and development due to their presence in numerous biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Malonic esters are fundamental building blocks in organic synthesis, widely utilized for the formation of carbon-carbon bonds.[1][2] In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities. Tert-butyl methyl malonate and its derivatives serve as valuable precursors for the asymmetric synthesis of complex chiral molecules.[2][3]

The key advantage of using mixed esters like tert-butyl methyl malonate lies in the differential reactivity of the ester groups. The tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more robust, allowing for orthogonal deprotection strategies. This feature is particularly useful in the synthesis of complex molecules requiring multiple protecting groups.[1]

This application note will focus on the enantioselective phase-transfer catalytic (PTC) α-alkylation of a malonate substrate derived from mono-tert-butyl malonate, a close derivative of tert-butyl methyl malonate, to generate chiral α,α-dialkylmalonates. These compounds are valuable intermediates for the synthesis of chiral carboxylic acids and other complex chiral structures.[1][4]

General Reaction Scheme

The overall synthetic strategy involves the preparation of a suitable malonate substrate, followed by an enantioselective alkylation under phase-transfer catalysis, and subsequent selective deprotection to yield a chiral malonic monoacid. These monoacids are versatile intermediates for further elaboration into pharmaceutical targets.

Figure 1: General workflow for the synthesis of chiral malonic monoacids.

Quantitative Data Summary

The following tables summarize the yields and enantioselectivities achieved in the synthesis of various chiral α,α-dialkylated malonates via enantioselective phase-transfer catalytic alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.[1]

Table 1: Synthesis of 1-(tert-Butyl) 3-(Alkyl) 2-methylmalonate Derivatives [1]

| Product | Alkylating Agent | Yield (%) |

| 1-Benzyl 3-(tert-butyl) 2-methylmalonate | Benzyl bromide | 78 |

| 1-(tert-Butyl) 3-(3-phenylpropyl) 2-methylmalonate | 1-Bromo-3-phenylpropane | 62 |

| 1-(tert-Butyl) 3-cinnamyl 2-methylmalonate | Cinnamyl bromide | 89 |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 2,2-Diphenylethanol | - |

Table 2: Enantioselective PTC α-Alkylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate [1]

| Product | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-2-Allyl-1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Allyl bromide | 99 | 92 |

| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methyl-2-(2-methylallyl)malonate | 2-Methylallyl bromide | 94 | 92 |

| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-cinnamyl-2-methylmalonate | Cinnamyl bromide | 96 | 96 |

| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonate | Benzyl bromide | 75 | 98 |

| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-(3-methoxybenzyl)-2-methylmalonate | 3-Methoxybenzyl bromide | 98 | 95 |